4-Bromo vs. 6-Bromo Regioisomer NMR Differentiation
The 4-bromo-1H-indol-1-yl isomer is structurally authenticated by its distinct 1H NMR spectrum, which serves as the primary analytical fingerprint for identity confirmation and purity assessment. The 6-bromo regioisomer—1H-indole-1-propanamide, N-[4-(acetylamino)phenyl]-6-bromo—is documented in the SpectraBase spectral database with a unique NMR signature that differs from that of the 4-bromo target compound, providing a clear spectroscopic reference for differentiating these two positional isomers [1]. For researchers procuring this compound, NMR provides unambiguous confirmation that the bromine substitution is at the 4-position rather than the 5- or 6-position, which is critical because bromine position directly affects indole ring electron density and steric interactions with biological targets.
| Evidence Dimension | 1H NMR spectroscopic fingerprint (regioisomeric identity) |
|---|---|
| Target Compound Data | Specific 1H NMR spectrum corresponding to the 4-bromo-1H-indol-1-yl substitution pattern (C19H18BrN3O2, exact mass 399.05824 g/mol) [1] |
| Comparator Or Baseline | 1H-indole-1-propanamide, N-[4-(acetylamino)phenyl]-6-bromo- (6-bromo isomer, C19H18BrN3O2) [1] |
| Quantified Difference | Distinct aromatic proton splitting patterns and chemical shifts reflecting the 4-bromo vs. 6-bromo position on the indole ring [1] |
| Conditions | Standard 1H NMR spectroscopy; molecular formula C19H18BrN3O2, exact mass 399.05824 g/mol |
Why This Matters
For procurement, NMR-detectable regioisomeric identity is the primary line of defense against receiving the wrong isomer, a critical QC gate that directly impacts the validity of downstream biological assays.
- [1] SpectraBase. 1H-indole-1-propanamide, N-[4-(acetylamino)phenyl]-6-bromo-. Spectral Database. View Source
